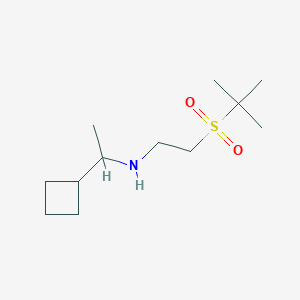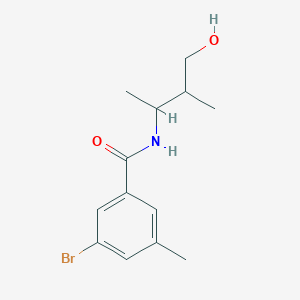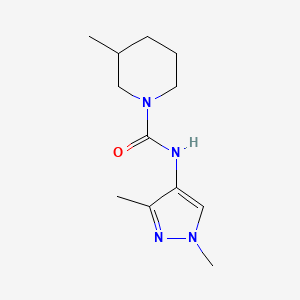
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine, also known as N-tert-Butanesulfinyl-1-cyclobutylethylamine (BCE), is a chiral amine that has gained attention in recent years due to its potential in synthetic organic chemistry and medicinal chemistry. BCE has been found to be a useful reagent in asymmetric synthesis and has been utilized in the synthesis of various biologically active compounds.
Aplicaciones Científicas De Investigación
BCE has been widely used in synthetic organic chemistry as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including alkaloids, amino acids, and peptides. BCE has also been found to be a useful reagent in the synthesis of chiral ligands for asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of BCE involves the formation of a complex between BCE and the substrate. The complex then undergoes a nucleophilic attack by the enolate on the electrophilic center of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BCE. However, studies have shown that BCE is a relatively stable compound and does not undergo significant degradation under physiological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCE is its high enantioselectivity in asymmetric synthesis. It has been found to be a useful reagent in the synthesis of various biologically active compounds with high enantiomeric excess. However, one of the limitations of BCE is its relatively high cost compared to other chiral auxiliaries.
Direcciones Futuras
There are several future directions for the research on BCE. One potential area of research is the development of new synthetic methodologies using BCE as a chiral auxiliary. Another potential area of research is the investigation of the biological activity of BCE and its derivatives. Additionally, the development of new applications for BCE in asymmetric catalysis and other areas of synthetic organic chemistry is an area of potential research.
Métodos De Síntesis
The synthesis of BCE involves the reaction of cyclobutanone with tert-butanesulfinamide in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The enolate is then treated with ethyl bromoacetate to give the desired product, BCE. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Propiedades
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-10(11-6-5-7-11)13-8-9-16(14,15)12(2,3)4/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUZZDBEOUKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NCCS(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)



![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)